molecular formula C11H17NO5 B1394129 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid CAS No. 661458-35-1

1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid

Cat. No.: B1394129
CAS No.: 661458-35-1
M. Wt: 243.26 g/mol
InChI Key: GPBCBXYUAJQMQM-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid is a compound widely used in organic synthesis, particularly in the protection of amine groups. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, making this compound valuable in various chemical reactions and processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid typically involves the reaction of piperidine derivatives with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), under mild conditions .

Industrial Production Methods: Industrial production of this compound often employs flow microreactor systems, which enhance the efficiency and scalability of the synthesis process. These systems allow for precise control over reaction conditions, leading to higher yields and purity .

Mechanism of Action

The mechanism of action of 1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing unwanted reactions during synthesis. Deprotection occurs through acid-catalyzed cleavage, resulting in the formation of the free amine .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h8H,4-6H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBCBXYUAJQMQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60941703
Record name 1-(tert-Butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198646-60-5
Record name 1-(tert-Butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid
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1-(Tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid
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